molecular formula C12H9NO4S3 B2990608 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate CAS No. 338776-77-5

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate

Cat. No. B2990608
CAS RN: 338776-77-5
M. Wt: 327.39
InChI Key: NSLRLYVZEWEPPS-UKTHLTGXSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been extensively studied for their potential anticancer properties. The compound could be explored as a part of novel chemotherapeutic agents, given its structural similarity to biologically active thiophene analogs. These compounds can interact with various cellular targets, potentially inhibiting cancer cell growth and proliferation .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are pivotal in the development of organic semiconductors. Due to their conjugated systems and electronic properties, they can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics .

Pharmaceutical Applications: Anti-inflammatory Drugs

The anti-inflammatory potential of thiophene derivatives makes them candidates for nonsteroidal anti-inflammatory drugs (NSAIDs). Research could focus on synthesizing analogs of the compound to evaluate their efficacy and safety profile as anti-inflammatory agents .

Antimicrobial Activity

Thiophene compounds have shown promise as antimicrobial agents. The compound could be synthesized and tested against a range of bacterial and fungal pathogens to determine its effectiveness in combating infections, which is crucial in the era of increasing antibiotic resistance .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The compound could be applied to protect metals from corrosion, especially in harsh environments, thereby extending the life of metal components and structures .

Neuropharmacology: Voltage-gated Sodium Channel Blocker

Given the structural features of thiophene derivatives, the compound could be investigated for its potential as a voltage-gated sodium channel blocker. This application is significant in the development of anesthetics and in the treatment of neurological disorders .

Organic Electronics: OLEDs Fabrication

The compound’s potential application in the fabrication of OLEDs is noteworthy. Its electronic properties could be harnessed to improve the efficiency and durability of OLEDs, which are used in a variety of display technologies .

Kinase Inhibition: Anti-cancer Research

Kinase inhibitors are a class of anticancer drugs that target specific kinases involved in the growth of cancer cells. The compound could be synthesized and screened for its ability to inhibit kinases, offering a targeted approach to cancer treatment .

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . As such, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S3/c14-11(10-2-1-5-18-10)17-13-9-4-7-20(15,16)12-8(9)3-6-19-12/h1-3,5-6H,4,7H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLRLYVZEWEPPS-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=CS3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=CS3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate

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